molecular formula C11H15NO B1614932 N-(3-Phenylpropyl)acetamide CAS No. 34059-10-4

N-(3-Phenylpropyl)acetamide

Cat. No.: B1614932
CAS No.: 34059-10-4
M. Wt: 177.24 g/mol
InChI Key: YXCRHNOACQLGPS-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)acetamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

34059-10-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C11H15NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)

InChI Key

YXCRHNOACQLGPS-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC1=CC=CC=C1

Canonical SMILES

CC(=O)NCCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of morpholinodifluorosulfinium tetrafluoroborate (362 mg, 1.5 mmol) in acetonitrile (3.0 mL) at room temperature was added 3-phenylpropanol (131 μL, 1.0 mmol). After 1.5 h, the reaction mixture was quenched at room temperature with a 5% aqueous sodium bicarbonate solution, stirred for 15 minutes, and the resulting mixture was extracted twice using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated and the resulting crude material was purified by silica gel flash chromatography using DCM/MeOH (100/1) to provide 3-phenylpropanol (25 mg, 19%) and N-acetyl-3-phenylpropylamine (33 mg, 25%) as clear oils. Characterization for the latter: 1H NMR (CDCl3, 300 MHz) δ 7.31-7.08 (m, 5H), 5.60 (brs, 1H), 3.25 (q, J=6.8 Hz, 2H), 2.63 (t, J=7.7 Hz, 2H), 1.91 (s, 3H), 1.76 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 170.1, 141.4, 128.5, 128.3, 126.0, 38.3, 33.3, 31.1, 23.3.
Quantity
362 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two

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